4,4'-Vinylenedipyridine

Overview

Description

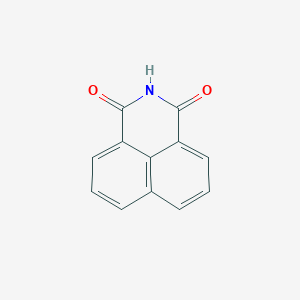

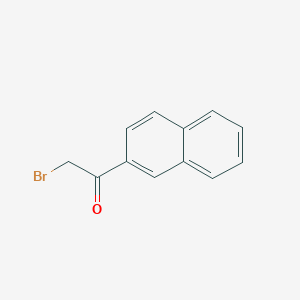

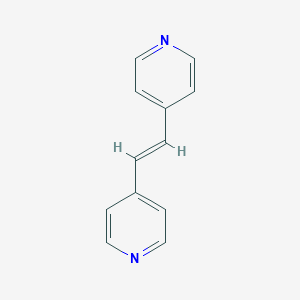

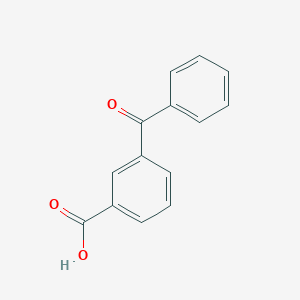

4,4'-Vinylenedipyridine (4,4'-VDP) is an organic compound which belongs to the family of dipyridines. It is a white, crystalline solid with a melting point of 91-93°C. 4,4'-VDP is a versatile molecule with many applications in the fields of organic synthesis, materials science, and biochemistry. It is widely used as a ligand in coordination chemistry and has been used to produce a variety of organic molecules.

Scientific Research Applications

DNA Interaction

4,4'-Vinylenedipyridine bis[2,2':6',2"-terpyridine platinum(II)], a potential DNA intermolecular bis-intercalator, shows a unique reaction with DNA. It reacts slowly at PtII, with the linker displaced by nucleobases. The crystallization of this compound in the presence of the self-complementary oligonucleotide d(CpGpTpApCpG) was analyzed using electrospray ionization mass spectrometry, revealing ligation of one terpyridine PtII on deoxyguanosine, suggesting N-7 substitution (Lowe, McCloskey, Ni, & Vilaivan, 1996).

Sensory Applications

In a blend of poly(4-vinyl pyridine) with poly(4-vinyl pyridine-co-butyl methacrylate), there's an expansion of wavelength sensitivity of a photoconductive gel to cover the entire visible spectrum. The addition of 4-hydroxypyridine to this blend results in high thermal sensitivity, suggesting potential use in organic photovoltaic cells and as a thermal sensor (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).

Organic Spintronics

4,4′-Vinylenedipyridine (44VDP) molecular junctions have been shown to undergo conductance switching modulated by protonation. This protonation alters the molecule-metal interface, affecting tunneling magnetoresistance and realizing a spin-filtering effect. This highlights its application in multifunctional devices in organic spintronics (Qiu, Miao, Zhang, Ren, Wang, & Hu, 2020).

Environmental Remediation

Ion-imprinted polymers using 4-vinyl pyridine have been prepared for selective removal of Cr(VI) anions from aqueous media. These polymers demonstrate high adsorption capacity and specificity, highlighting their potential in environmental remediation (Bayramoglu & Arica, 2011).

Supramolecular Polymeric Materials

The formation of polymeric supramolecular nanostructures allows the tailoring of hierarchical transitions and the switching of functional properties. For instance, poly(4-vinyl pyridine) can form complexes with different molecules, leading to diverse applications such as temperature-dependent transitions in electrical conductivity (Ruokolainen et al., 1998).

Adduct Formation for Advanced Technologies

Poly(4-vinyl pyridine) reacts with metal alkyls to form adducts characterized by various spectroscopic techniques. These adducts are nonpyrophoric and thermally dissociable, suggesting potential use in purification processes and as safer metal alkyl sources for Metal–Organic Chemical Vapor Deposition (Li, Foster, & Cole-Hamilton, 1994).

Catalysis and Hydrogen Production

Ionic liquid colloids based on poly(4-vinyl pyridine) microgels have been synthesized and used in hydrogen production from NaBH4 hydrolysis. These colloids demonstrate high reaction rates and provide insights into kinetic parameters and temperature effects in catalytic processes (Sahiner, Turhan, & Lyon, 2014).

Mechanism of Action

Target of Action

4,4’-Vinylenedipyridine, also known as 1,2-Di(4-pyridyl)ethylene, is primarily used as a ligand in coordination chemistry . It forms heteromolecular hydrogen bonds with flavonoids . The compound’s primary targets are therefore the flavonoids, which are a group of plant metabolites thought to provide health benefits through cell signaling pathways and antioxidant effects .

Mode of Action

The compound interacts with its targets (flavonoids) through the formation of heteromolecular hydrogen bonds . This interaction results in the formation of cocrystals of flavonoids and 4,4’-Vinylenedipyridine . The bonding at the molecule-metal interface is key to this interaction .

Biochemical Pathways

These pathways are involved in cell signaling and exert antioxidant effects .

Result of Action

The primary result of the action of 4,4’-Vinylenedipyridine is the formation of cocrystals with flavonoids . This process involves changes in the bonding at the molecule-metal interface . The formation of these cocrystals could potentially modulate the properties of the flavonoids .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[(E)-2-pyridin-4-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFJDEHFNMWYBD-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014763 | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [Acros Organics MSDS] | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13362-78-2, 1135-32-6 | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di(4-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Vinylenedipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-vinylenedipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-di(4-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-di(4-pyridyl)ethylene?

A1: The molecular formula of 1,2-di(4-pyridyl)ethylene is C12H10N2, and its molecular weight is 182.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize dpe and its complexes?

A2: Common techniques include:

- Single-crystal X-ray diffraction: Provides detailed structural information of the crystalline framework formed by dpe with metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Powder X-ray diffraction (PXRD): Confirms the bulk phase purity of synthesized materials and investigates structural changes upon guest inclusion or external stimuli. [, , ]

- Infrared (IR) spectroscopy: Identifies characteristic functional groups and their interactions within the framework, such as C=N stretching vibrations in dpe. [, , , , , ]

- NMR Spectroscopy: Used to study the solution-state behavior of dpe, its interactions with other molecules, and the dynamics of complex formation. [, , , ]

- UV-Vis spectroscopy: Characterizes the electronic transitions within the dpe molecule and its metal complexes, providing insights into ligand-metal interactions. [, , , ]

- Fluorescence spectroscopy: Used to investigate the luminescence properties of dpe-containing materials and their potential for sensing applications. [, , , , , , , ]

- Raman spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying lattice vibrations and guest-host interactions. [, , ]

Q3: How does dpe act as a building block in coordination polymers?

A3: Dpe acts as a bridging ligand, connecting metal centers through its two nitrogen atoms, which possess lone pairs of electrons. This bridging ability facilitates the formation of diverse architectures, ranging from one-dimensional chains to complex three-dimensional networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What factors influence the structural diversity of coordination polymers incorporating dpe?

A4: The final structure is influenced by a variety of factors, including:

- Choice of metal ion: Different metal ions possess distinct coordination geometries, influencing the overall framework topology. [, , , , , , , , , , , , , , , , ]

- Anions present: The counterions used during synthesis can play a templating role or occupy voids within the framework, affecting the final structure and properties. [, , ]

- Presence of co-ligands: Combining dpe with other ligands, especially carboxylates, introduces structural diversity by offering additional coordination sites and influencing the overall charge balance. [, , , , , , , , , , , , , , , , , , , , ]

- Synthetic conditions: Factors like solvent, temperature, and reaction time can influence the self-assembly process and lead to different crystalline forms or polymorphs. [, , , , ]

Q5: What are some notable applications of coordination polymers containing dpe?

A5: Dpe-based coordination polymers are investigated for applications such as:

- Gas storage and separation: The porous nature of some frameworks enables the selective adsorption of specific gases, such as CO2 or ethylene. [, ]

- Fluorescence sensing: The presence of dpe and other aromatic ligands can impart luminescent properties, which can be modulated upon interaction with analytes, allowing for the detection of specific molecules or ions. [, , , ]

- Catalysis: The metal centers in coordination polymers can act as catalytic sites, and the framework can provide a confined environment for selective reactions. []

- Vapochromism: Some dpe-based complexes exhibit color changes upon exposure to different solvent vapors, offering potential as sensors. []

Q6: How does the conformation of dpe influence the properties of coordination polymers?

A6: Dpe can adopt both cis and trans conformations. The trans form, with its linear geometry, is more commonly observed in coordination polymers, promoting the formation of extended structures. [, ] The conformation can influence the pore size and shape, affecting gas adsorption properties, and impact the degree of π-π stacking interactions, affecting electronic and optical properties. [, , ]

Q7: How do interpenetration and polymorphism affect the properties of dpe-based coordination polymers?

A7:

- Interpenetration, where multiple networks are entangled without sharing covalent bonds, can significantly reduce the void space within the framework, impacting gas adsorption capacity. [, ]

- Polymorphism, the existence of multiple crystal structures with the same chemical composition, can lead to variations in pore size, shape, and overall stability, influencing gas sorption and mechanical properties. [, ]

Q8: How does the presence of dpe affect the luminescence properties of coordination polymers?

A8: Dpe can contribute to luminescence through:

- Ligand-centered emission: The aromatic nature of dpe allows for intrinsic fluorescence. [, , ]

- Antenna effect: Dpe can act as an antenna, absorbing light and transferring energy to metal centers or other ligands, enhancing their emission. [, ]

- Structural influence: The rigid and extended conformation of dpe within the framework can restrict molecular motions, potentially leading to enhanced luminescence efficiency by reducing non-radiative decay pathways. []

Q9: How can the sensing properties of dpe-containing materials be tuned?

A9: Sensitivity and selectivity can be tailored through:

- Choice of metal ion: Different metal ions can exhibit distinct affinities for specific analytes, influencing the sensor's selectivity. []

- Modification of dpe: Introducing substituents onto the dpe framework can modify its electronic properties and, consequently, its interactions with analytes, impacting sensitivity and selectivity. []

- Incorporation of additional functional groups: Co-ligands with specific functionalities can be incorporated to introduce additional binding sites for target analytes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)